molecular formula C16H16N2O4 B2850328 N-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methyl-5-nitroaniline CAS No. 303758-98-7

N-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methyl-5-nitroaniline

Cat. No.: B2850328
CAS No.: 303758-98-7
M. Wt: 300.314
InChI Key: PDIQEQBIOBNTHV-LICLKQGHSA-N
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Description

N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-methyl-5-nitroaniline is a Schiff base characterized by a nitro-substituted aniline moiety and a 3,4-dimethoxyphenyl group connected via an imine (C=N) bond. This compound belongs to a class of aromatic imines with applications in coordination chemistry, material science, and medicinal research due to its electron-withdrawing (nitro) and electron-donating (methoxy) substituents. The E-configuration of the imine bond is critical for its stability and reactivity, influencing its intermolecular interactions and spectroscopic properties .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-4-6-13(18(19)20)9-14(11)17-10-12-5-7-15(21-2)16(8-12)22-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIQEQBIOBNTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methyl-5-nitroaniline can be synthesized through a multi-step process. One common method involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-methyl-5-nitroaniline. The reaction typically proceeds under acidic conditions, with acetic acid often used as a catalyst. After refluxing the mixture for several hours, the product can be isolated through crystallization or column chromatography.

Industrial Production Methods

For large-scale production, the process might be optimized for cost-effectiveness and yield. This could involve continuous flow reactors, which provide better control over reaction parameters and increase efficiency. Industrial methods may also include automated purification techniques to ensure high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methyl-5-nitroaniline participates in various chemical reactions:

  • Oxidation: : The nitro group can undergo reduction to form different amine derivatives.

  • Reduction: : Using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon, the compound can be reduced to corresponding amines.

  • Substitution: : The methoxy groups can be substituted under specific conditions, such as demethylation using boron tribromide.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Hydrogen gas with catalysts, sodium borohydride.

  • Substitution reagents: : Boron tribromide for demethylation.

Major Products Formed

  • Amine derivatives: : From reduction of the nitro group.

  • Hydroxylated compounds: : Via demethylation.

Scientific Research Applications

N-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methyl-5-nitroaniline has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis, contributing to the development of new synthetic pathways.

  • Biology: : Investigated for its potential biological activity, including antibacterial and antifungal properties.

  • Medicine: : Explored for its therapeutic potential, particularly in drug design for conditions like cancer and infectious diseases.

  • Industry: : Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methyl-5-nitroaniline is multifaceted:

  • Molecular Targets: : It can interact with enzymes and receptors involved in various biological pathways.

  • Pathways Involved: : It may modulate cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Imines

(a) N-[(E)-1,3-Benzodioxol-5-ylmethylene]-2-methyl-5-nitroaniline ()

This compound replaces the 3,4-dimethoxyphenyl group with a 1,3-benzodioxole ring. The benzodioxole group introduces a fused oxygen-containing ring system, which enhances π-conjugation and may increase thermal stability compared to the dimethoxy analog. Both compounds share the 2-methyl-5-nitroaniline backbone, suggesting similar reactivity in nucleophilic substitution reactions .

(b) N-[(E)-(3-Nitrophenyl)methylidene]aniline ()

Here, the aniline ring lacks the 2-methyl and 5-nitro substituents present in the target compound. Instead, a single nitro group is positioned at the 3-position of the phenyl ring. This structural difference reduces steric hindrance and modifies electronic properties, leading to a lower molecular weight (226.235 g/mol vs. ~316 g/mol for the target compound). The absence of methoxy groups also diminishes solubility in nonpolar solvents .

Functional Group Analogues

(a) N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, )

Rip-B replaces the imine bond with an amide (-CONH-) linkage and introduces a phenethylamine side chain. The amide group enhances hydrogen-bonding capacity, increasing crystallinity (melting point: 90°C) compared to the imine-based target compound.

(b) Nitrosoaniline Derivatives ()

Compounds like 3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline (2d) feature a nitroso (-NO) group instead of a nitro (-NO₂) substituent. Nitroso groups are more reactive in redox reactions and prone to tautomerism, which contrasts with the stability of nitro groups in the target compound. The presence of chloro and ethoxy substituents in these analogs further diversifies their electronic profiles and biological activity .

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound C₁₇H₁₇N₂O₅ ~316.33 3,4-OCH₃; 2-CH₃; 5-NO₂ Not reported
N-[(E)-1,3-Benzodioxol-5-ylmethylene]-2-methyl-5-nitroaniline C₁₆H₁₃N₂O₅ 313.29 1,3-Benzodioxole; 2-CH₃; 5-NO₂ Not reported
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₈H₂₁NO₃ 299.36 3,4-OCH₃; benzamide 90
N-[(E)-(3-Nitrophenyl)methylidene]aniline C₁₃H₁₀N₂O₂ 226.23 3-NO₂ Not reported

Biological Activity

N-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methyl-5-nitroaniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula: C17H18N2O4
  • Molecular Weight: 314.34 g/mol
  • Structure: The compound features a methoxy-substituted phenyl group linked to a nitroaniline moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability of the molecule, contributing to its antioxidant properties.
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess significant antibacterial and antifungal activities.
  • Enzyme Inhibition : It has been reported to inhibit key enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

The biological effects of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The compound's structure allows it to neutralize free radicals, thereby preventing oxidative stress.
  • Enzyme Interaction : Molecular docking studies suggest that it binds effectively to AChE and BChE, inhibiting their activity and potentially offering therapeutic benefits in Alzheimer's disease management .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantEffective in reducing oxidative stress markers
AntimicrobialInhibitory effects against various pathogens
Enzyme InhibitionIC50 values for AChE and BChE inhibition

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells under oxidative stress conditions. Results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls. The protective effect was linked to its antioxidant properties and ability to inhibit cholinesterases .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial efficacy of this compound against several strains of bacteria. The results showed that it exhibited substantial inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methyl-5-nitroaniline, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via Schiff base formation by condensing 2-methyl-5-nitroaniline with 3,4-dimethoxybenzaldehyde under reflux in ethanol or methanol. Catalytic acid (e.g., acetic acid) accelerates imine bond formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Yield optimization requires strict stoichiometric control of reactants and inert atmosphere conditions to prevent oxidation .
  • Analytical Validation : Confirm purity using HPLC (>95%) and characterize via 1H^1H-/13C^{13}C-NMR (e.g., aromatic protons at δ 6.8–8.2 ppm, imine proton at δ 8.5–8.7 ppm) and HRMS (calculated vs. experimental m/z within ±2 ppm error) .

Q. Which spectroscopic techniques are critical for structural confirmation of this Schiff base compound?

  • Answer :

  • FT-IR : Detect the C=N stretch (1630–1600 cm1^{-1}) and NO2_2 asymmetric/symmetric stretches (1530–1340 cm1^{-1}) .
  • NMR : Use deuterated DMSO or CDCl3_3 to resolve methoxy (δ ~3.8 ppm) and aromatic protons. 15N^{15}N-NMR can further confirm nitro and imine nitrogen environments .
  • Single-Crystal X-ray Diffraction : For unambiguous confirmation, grow crystals via slow evaporation (e.g., in DCM/hexane) and analyze unit cell parameters and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Advanced Research Questions

Q. How does the nitro group in this compound participate in palladium-catalyzed reductive cyclization reactions?

  • Mechanistic Insight : The nitro group acts as a directing group in Pd-catalyzed reactions. Under CO surrogates (e.g., formic acid), it undergoes reductive cyclization to form heterocycles like indoles or benzimidazoles. Key steps include nitro reduction to amine intermediates and subsequent intramolecular C–N bond formation .
  • Experimental Design : Optimize catalyst loading (5–10 mol% Pd(OAc)2_2), ligand (e.g., PPh3_3), and temperature (80–120°C). Monitor reaction progress via TLC and isolate products using extraction (ethyl acetate/water) .

Q. What computational methods predict the electronic properties of this compound for photocatalytic applications?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. The nitro and methoxy groups significantly influence electron-withdrawing/donating effects .
  • TD-DFT : Predict UV-Vis absorption spectra (λmax_{\text{max}} ~350–400 nm) to correlate with experimental data from UV-Vis spectroscopy in DMSO .

Q. How can researchers resolve contradictions in 1H^1H-NMR data during structural elucidation?

  • Troubleshooting :

  • Dynamic Effects : Check for tautomerism (e.g., keto-enol) by variable-temperature NMR.
  • Impurity Interference : Use 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Solvent Artifacts : Compare spectra in multiple solvents (e.g., DMSO-d6_6 vs. CDCl3_3) to identify solvent-induced shifts .

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